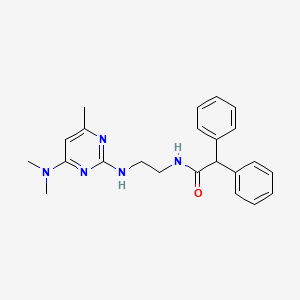

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

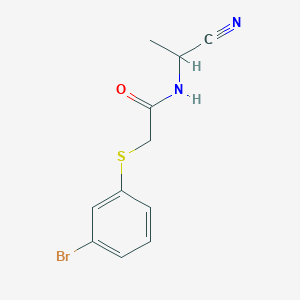

The compound contains several functional groups including a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . It also contains a dimethylamino group, which is a primary amine group with two methyl groups attached to the nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition . For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy, NMR, elemental analysis, and mass spectrometry . These techniques can provide information about the types of bonds present in the compound, the arrangement of atoms, and the presence of specific functional groups.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrimidine ring and the dimethylamino group. For example, the dimethylamino group could potentially act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound basic, while the presence of the pyrimidine ring could contribute to its aromaticity .Scientific Research Applications

Chemical Synthesis and Reactions

Chemical synthesis and reactions involving pyrimidine derivatives have been extensively studied. For instance, Schenone et al. (1990) explored the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates. These compounds were further processed to yield pyrimidinamines and other derivatives, demonstrating the versatility of pyrimidine chemistry in synthesizing complex molecules (Schenone, L., & Mosti, L., 1990).

Biological Applications and Antimicrobial Activity

The derivatives of pyrimidine and related compounds have shown potential in various biological applications, including their role as antimicrobial agents. A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives starting from citrazinic acid, demonstrating significant antimicrobial activities against a range of bacteria and fungi. These findings highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Pharmacological Research

In pharmacological research, pyrimidine derivatives have been explored for their potential therapeutic effects. For example, the study of amnesia-reversal activity in a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides, including pramiracetam, revealed these compounds' efficacy in reversing electroconvulsive shock-induced amnesia in mice. These findings indicate the promising role of pyrimidine derivatives in cognitive enhancement and the treatment of memory disorders (Butler, D., Nordin, I., L'Italien, Y. J., Zweisler, L., Poschel, P. H., & Marriott, J., 1984).

Material Science and Chemical Properties

In material science, the structural and chemical properties of pyrimidine derivatives are of interest. For instance, the synthesis and characterization of diphenidine and its isomers, including their pyrrolidine analogues, provide insights into the dissociative agents sold as 'research chemicals.' These studies contribute to understanding the chemical properties and potential applications of pyrimidine derivatives in various fields, including pharmaceuticals and materials science (Wallach, J., Kavanagh, P., McLaughlin, G., Morris, N., Power, J., Elliott, S., Mercier, M., Lodge, D., Morris, H., Dempster, N., & Brandt, S., 2015).

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O/c1-17-16-20(28(2)3)27-23(26-17)25-15-14-24-22(29)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16,21H,14-15H2,1-3H3,(H,24,29)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKGTDJNKOKXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2457423.png)

![5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide](/img/structure/B2457433.png)

![2-(3,4-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2457436.png)